molecular formula C50H73N17O11S B8197104 2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide

Cat. No.: B8197104
M. Wt: 1120.3 g/mol
InChI Key: RWBLWXCGQLZKLK-UHFFFAOYSA-N
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Description

Neuromedin C is a peptide that plays a crucial role in regulating various processes within the central nervous system and the gastrointestinal tract. It interacts with the bombesin receptor subtype-2, which is involved in numerous physiological functions, including smooth muscle contraction, hormone release, and modulation of neural activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuromedin C can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of protected amino acids, coupling reagents, and a solid support resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: In an industrial setting, the production of neuromedin C involves large-scale solid-phase peptide synthesis. This method ensures high purity and yield, making it suitable for pharmaceutical applications. The process is optimized to minimize side reactions and ensure the correct folding of the peptide .

Chemical Reactions Analysis

Types of Reactions: Neuromedin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuromedin C has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and folding mechanisms.

    Biology: Investigated for its role in regulating gastrointestinal motility and neural signaling.

    Medicine: Explored as a potential therapeutic target for disorders related to its receptor, such as gastrointestinal diseases and certain types of cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Neuromedin C exerts its effects by binding to the bombesin receptor subtype-2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The binding of neuromedin C to its receptor induces conformational changes that activate G-proteins, which in turn modulate the activity of downstream effectors such as adenylate cyclase and phospholipase C. These effectors generate second messengers like cyclic adenosine monophosphate and inositol trisphosphate, ultimately leading to the physiological effects observed .

Comparison with Similar Compounds

Neuromedin C belongs to the bombesin family of peptides, which includes neuromedin B and gastrin-releasing peptide. These peptides share structural similarities and interact with bombesin receptors, but they have distinct physiological roles:

Neuromedin C is unique in its specific interaction with the bombesin receptor subtype-2 and its role in both the central nervous system and gastrointestinal tract .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBLWXCGQLZKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N17O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1120.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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